REACTION_SMILES
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[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:6][CH2:7]1.[F:14][c:15]1[cH:16][c:17]([O:24][CH3:25])[c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]1.[K+:30].[K+:31].[O:32]=[CH:33][N:34]([CH3:35])[CH3:36]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH:8]2[CH2:9][CH2:10][N:11]([c:15]3[cH:16][c:17]([O:24][CH3:25])[c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]3)[CH2:12][CH2:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C2CCNCC2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |